molecular formula C18H28N2O3 B233555 L-(R)-iprovalicarb CAS No. 140923-25-7

L-(R)-iprovalicarb

Cat. No.: B233555
CAS No.: 140923-25-7
M. Wt: 320.4 g/mol
InChI Key: NWUWYYSKZYIQAE-LBAUFKAWSA-N
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Description

L-®-iprovalicarb is a chiral fungicide belonging to the carbamate class of chemicals. It is primarily used in agriculture to control various fungal diseases in crops, particularly those caused by oomycetes. The compound is known for its effectiveness in protecting plants from diseases such as downy mildew and late blight.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-®-iprovalicarb typically involves the reaction of isopropylamine with valine, followed by the introduction of a carbamate group. The process can be summarized in the following steps:

    Formation of Isopropylamine-Valine Intermediate: Valine is reacted with isopropylamine under controlled conditions to form an intermediate compound.

    Carbamate Formation: The intermediate is then treated with a suitable carbamoylating agent, such as phosgene or a phosgene substitute, to introduce the carbamate group, resulting in the formation of L-®-iprovalicarb.

Industrial Production Methods: In industrial settings, the production of L-®-iprovalicarb involves large-scale synthesis using similar reaction steps but optimized for efficiency and yield. The process includes:

    Raw Material Preparation: High-purity valine and isopropylamine are prepared and purified.

    Reaction Optimization: The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: L-®-iprovalicarb undergoes several types of chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions, leading to the formation of isopropylamine and valine derivatives.

    Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of various oxidation products.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the carbamate moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis Products: Isopropylamine and valine derivatives.

    Oxidation Products: Various oxidized forms of the parent compound.

    Substitution Products: Compounds with different functional groups replacing the carbamate moiety.

Scientific Research Applications

L-®-iprovalicarb has several scientific research applications, including:

    Agricultural Chemistry: Used extensively in the study of fungicides and their effects on crop protection.

    Biological Studies: Investigated for its mode of action against fungal pathogens and its impact on plant physiology.

    Medicinal Chemistry:

    Industrial Applications: Used in the formulation of fungicidal products for agricultural and horticultural purposes.

Mechanism of Action

L-®-iprovalicarb exerts its fungicidal effects by inhibiting the biosynthesis of cell wall components in oomycete fungi. The compound targets specific enzymes involved in the synthesis of cellulose and other polysaccharides, disrupting the integrity of the fungal cell wall and leading to cell lysis and death. The molecular pathways involved include the inhibition of cellulose synthase and other related enzymes.

Comparison with Similar Compounds

L-®-iprovalicarb is unique among carbamate fungicides due to its specific mode of action and high efficacy against oomycete fungi. Similar compounds include:

    Propamocarb: Another carbamate fungicide with a similar mode of action but different chemical structure.

    Metalaxyl: A fungicide with a different mode of action, targeting RNA polymerase in oomycetes.

    Dimethomorph: A fungicide that disrupts the fungal cell wall but through a different mechanism involving the inhibition of sterol biosynthesis.

L-®-iprovalicarb stands out due to its chiral nature, which can influence its biological activity and environmental behavior.

Properties

CAS No.

140923-25-7

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

propan-2-yl N-[3-methyl-1-[[(1S)-1-(4-methylphenyl)ethyl]amino]-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C18H28N2O3/c1-11(2)16(20-18(22)23-12(3)4)17(21)19-14(6)15-9-7-13(5)8-10-15/h7-12,14,16H,1-6H3,(H,19,21)(H,20,22)/t14-,16?/m0/s1

InChI Key

NWUWYYSKZYIQAE-LBAUFKAWSA-N

SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)C

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](C)NC(=O)C(C(C)C)NC(=O)OC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)C

Key on ui other cas no.

140923-17-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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